

4-Phenyl-4-(1-piperidinyl)cyclohexanol chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4-Phenyl-4-(1-piperidinyl)cyclohexanol

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An In-depth Technical Guide to 4-Phenyl-4-(1-piperidinyl)cyclohexanol

This technical guide provides a comprehensive overview of **4-Phenyl-4-(1-piperidinyl)cyclohexanol** (PPC), a significant metabolite of the dissociative anesthetic phencyclidine (PCP). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and biological significance.

Chemical Structure and IUPAC Name

4-Phenyl-4-(1-piperidinyl)cyclohexanol is a tertiary alcohol containing a cyclohexane ring substituted with a phenyl group, a piperidinyl group, and a hydroxyl group.

Chemical Structure:

IUPAC Name: 4-phenyl-4-(piperidin-1-yl)cyclohexan-1-ol^[1]^[2]

The molecule exists as cis and trans isomers, which have been separated and characterized.^[3]

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for **4-Phenyl-4-(1-piperidinyl)cyclohexanol** is presented below.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₅ NO	[1][2]
Molecular Weight	259.4 g/mol	[1][4]
IUPAC Name	4-phenyl-4-piperidin-1-ylcyclohexan-1-ol	[1]
CAS Number	60756-83-4	[1][2]
XLogP3	2.5	[1]
Kovats Retention Index (Standard non-polar)	2549	[1]

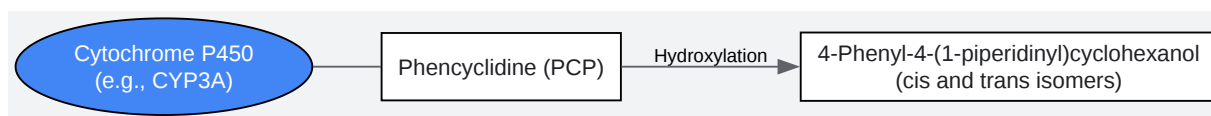
Biological Significance and Signaling Pathways

4-Phenyl-4-(1-piperidinyl)cyclohexanol is one of the major metabolites of phencyclidine (PCP), formed through hydroxylation of the cyclohexane ring.[3] This biotransformation is primarily mediated by the cytochrome P-450 enzyme system, with CYP3A playing a significant role.[5][6] Both the cis and trans isomers of PPC are biologically active.[3]

Studies in mice have shown that PPC can induce an increase in locomotor activity.[2] While its parent compound, PCP, is a well-known NMDA receptor antagonist, the direct interaction of PPC with the NMDA receptor has not been extensively characterized. However, other cyclohexanol derivatives have been identified as NR2B-selective NMDA receptor antagonists.[7] A structurally related compound, 2-(4-phenyl piperidino) cyclohexanol, has been shown to have pre-junctional neuromuscular blocking activity and alpha-adrenoceptor blocking properties.[8]

Metabolic Pathway of Phencyclidine to 4-Phenyl-4-(1-piperidinyl)cyclohexanol

The following diagram illustrates the metabolic conversion of PCP to its hydroxylated metabolite, PPC.



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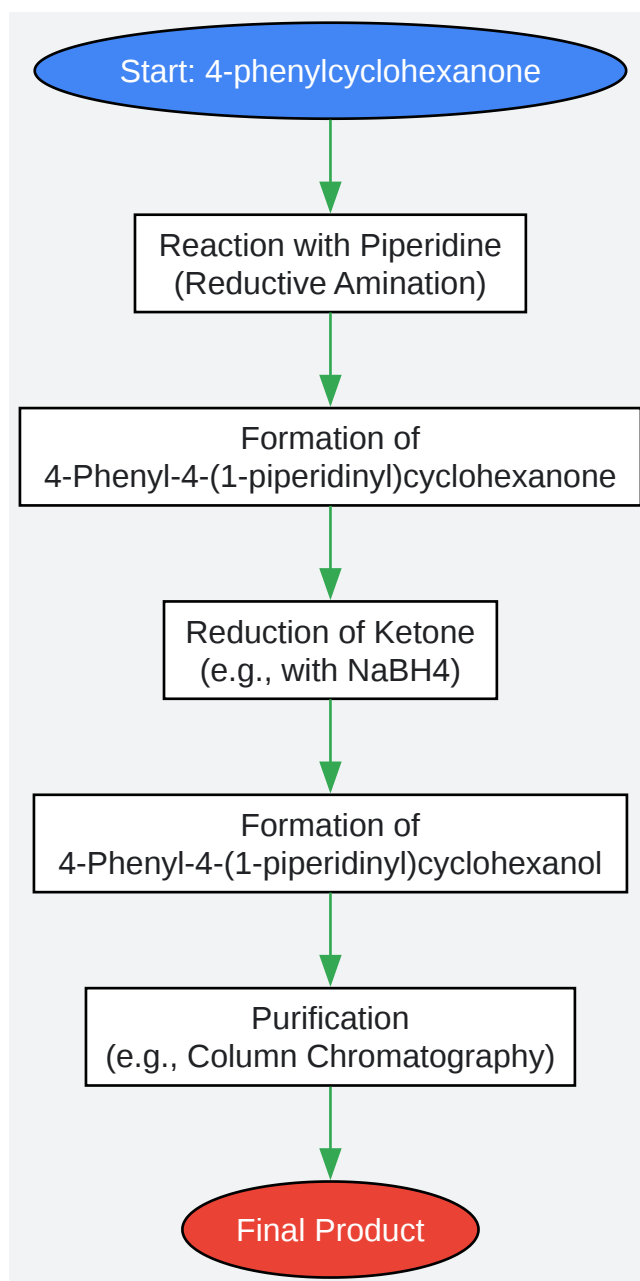
Metabolic conversion of PCP to PPC.

Experimental Protocols

Hypothetical Synthesis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol

The following is a representative protocol for the synthesis of **4-Phenyl-4-(1-piperidinyl)cyclohexanol**, based on general synthetic methods for related compounds.

Workflow for the Synthesis of **4-Phenyl-4-(1-piperidinyl)cyclohexanol**



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A potential synthesis workflow for PPC.

Detailed Protocol:

- Reductive Amination: To a solution of 4-phenylcyclohexanone (1 equivalent) in a suitable solvent such as methanol, add piperidine (1.2 equivalents). The mixture is stirred at room temperature for 1-2 hours. A reducing agent, such as sodium cyanoborohydride (1.5

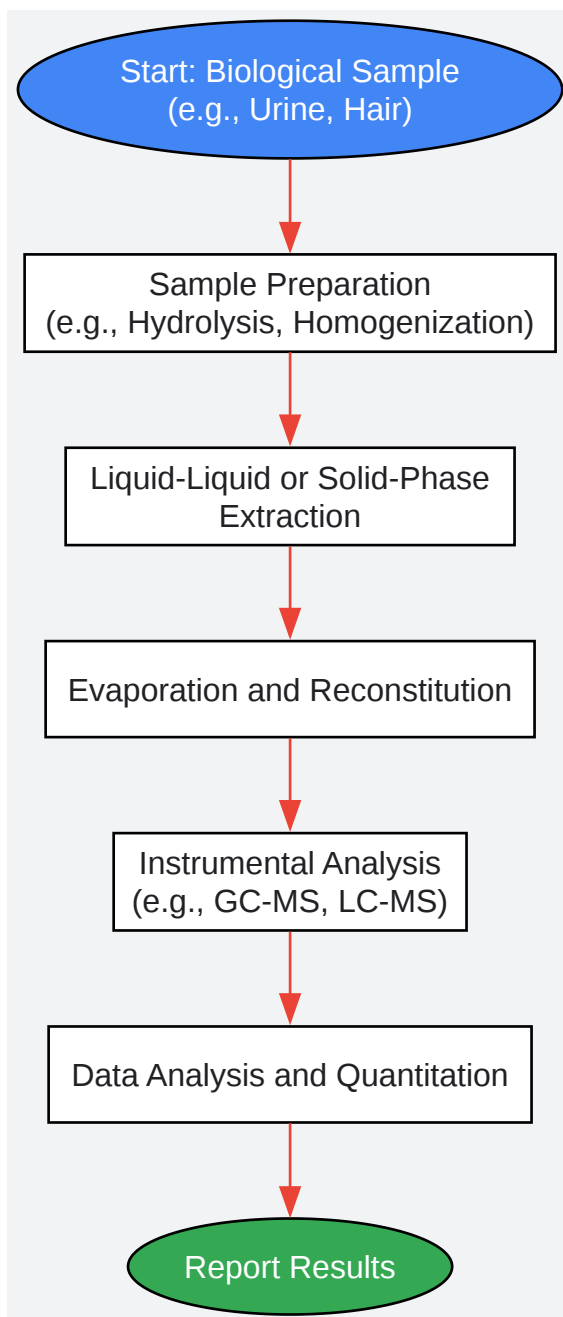
equivalents), is then added portion-wise, and the reaction is stirred overnight at room temperature.

- **Work-up:** The reaction mixture is quenched by the addition of water and the solvent is removed under reduced pressure. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 4-phenyl-4-(1-piperidiny)cyclohexanone.
- **Reduction:** The crude ketone is dissolved in methanol and cooled to 0°C. Sodium borohydride (2 equivalents) is added slowly, and the reaction mixture is stirred at room temperature for 4-6 hours.
- **Final Work-up and Purification:** The reaction is quenched with water, and the methanol is removed. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The resulting crude product, a mixture of cis and trans isomers of **4-Phenyl-4-(1-piperidiny)cyclohexanol**, can be purified by column chromatography on silica gel.

Analysis of 4-Phenyl-4-(1-piperidiny)cyclohexanol in Biological Samples

The following protocol outlines a general procedure for the extraction and analysis of PPC from biological matrices such as urine or hair, which is relevant for forensic and toxicological studies. [\[2\]](#)

General Workflow for Analysis in Biological Samples



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Workflow for analyzing PPC in biological samples.

Detailed Protocol:

- Sample Preparation:

- Urine: An aliquot of the urine sample is mixed with an internal standard. The pH is adjusted to be basic (pH 9-10) with a suitable buffer.
- Hair: Hair samples are washed to remove external contamination, then pulverized. The pulverized hair is incubated in a basic solution (e.g., NaOH) to digest the hair matrix and release the analytes.
- Extraction:
 - Liquid-Liquid Extraction (LLE): The prepared sample is extracted with an immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate). The mixture is vortexed and centrifuged, and the organic layer is collected.
 - Solid-Phase Extraction (SPE): Alternatively, the sample can be passed through an SPE cartridge. The cartridge is washed, and the analyte is eluted with a suitable solvent.
- Derivatization (for GC-MS): The extracted analyte may be derivatized (e.g., with a silylating agent like BSTFA) to improve its volatility and chromatographic properties.
- Instrumental Analysis: The prepared sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for separation and detection.
- Quantification: The concentration of **4-Phenyl-4-(1-piperidinyl)cyclohexanol** in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

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